

Chemical formula and molecular structure of basic copper nitrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper nitrate basic

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An In-depth Technical Guide on the Chemical Formula and Molecular Structure of Basic Copper Nitrate

Introduction

Basic copper nitrate is an inorganic compound that exists in several forms, most notably as a key component in certain minerals and as a synthetic material with applications in catalysis and as a precursor for other copper compounds. This guide provides a detailed overview of its chemical formula, molecular structure, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

The chemical composition of basic copper nitrate is most accurately represented by the formula $\text{Cu}_2(\text{NO}_3)(\text{OH})_3$.^{[1][2]} This formula indicates a structure containing copper(II) ions, nitrate ions, and hydroxide ions. It is sometimes written in an extended form as $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{Cu}(\text{OH})_2$, which represents the same atomic ratio, highlighting its composition from copper nitrate and copper hydroxide moieties.^{[1][3]} The compound is also known as copper(II) hydroxynitrate.

Naturally occurring mineral forms of basic copper nitrate include gerhardtite and rouaite, which are polymorphs of $\text{Cu}_2(\text{NO}_3)(\text{OH})_3$.^[2]

Molecular Structure

Basic copper nitrate, $\text{Cu}_2(\text{OH})_3\text{NO}_3$, possesses a layered, monoclinic crystal structure.^{[4][5]} This structure is characterized by sheets of hydroxide-bridged copper(II) ions, with nitrate ions and potentially water molecules situated in the interlayer spaces.

Crystallographic Data

X-ray diffraction (XRD) analysis has been employed to determine the crystal structure and unit cell parameters of synthetic basic copper nitrate. The crystallographic data are summarized in the table below.

Parameter	Value	Reference
Crystal System	Monoclinic	[4][5]
Space Group	P2 ₁ /m (assumed from similar structures)	
a	5.605 Å	[4]
b	6.087 Å	[4]
c	6.929 Å	[4]
β	94.480°	[4]
Interlayer Distance (d ₀₀₁)	6.85 - 6.9 Å	[4][5]

Physicochemical Properties

Solubility

Basic copper nitrate exhibits significantly lower solubility in water compared to its non-basic counterpart, copper(II) nitrate trihydrate. This difference is attributed to the strong coordination of hydroxide ions within its crystal lattice.

Compound	Solubility in Water
Basic Copper Nitrate	0.015 g/100 mL (at 50°C) ^[1]
Copper Nitrate Trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)	381 g/100 mL (at 40°C) ^{[1][2]}

Magnetic Properties

The magnetic moment for basic copper nitrate has been reported to be in the range of 1.7-1.9 Bohr magnetons (BM).[6] This value is consistent with the presence of a single unpaired electron in the d^9 electronic configuration of the copper(II) ion.[6]

Experimental Protocols

Synthesis Methodologies

Protocol 1: Thermal Decomposition of Copper Nitrate Hydrate

This method involves the controlled heating of hydrated copper(II) nitrate.

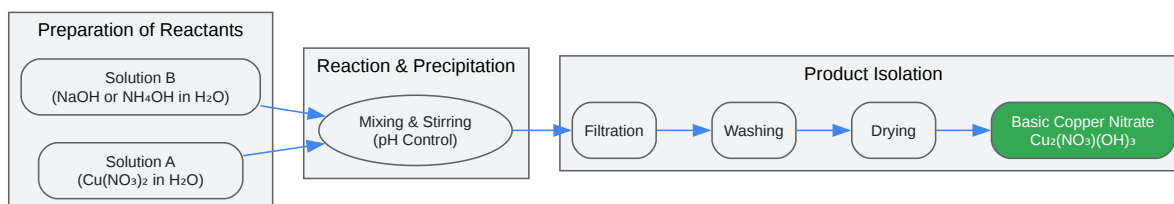
- Place a known quantity of copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$) in a temperature-controlled oven.
- Heat the sample to a temperature between 80°C and 100°C .[1][2]
- Maintain this temperature until the conversion to basic copper nitrate, $\text{Cu}_2(\text{NO}_3)(\text{OH})_3$, is complete. The color of the solid will change from blue to a paler blue or greenish-blue.
- Cool the product in a desiccator to prevent rehydration.

Protocol 2: Solution-Based Synthesis by Hydrolysis

This protocol involves the precipitation of basic copper nitrate from an aqueous solution.

- Prepare Solution A: Dissolve a stoichiometric amount of copper(II) nitrate in deionized water to create a solution containing Cu^{2+} and NO_3^- ions.[7]
- Prepare Solution B: Prepare an alkaline solution, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH_4OH), in a separate vessel.[6][7]
- Precipitation: Slowly add Solution B to Solution A with constant stirring. A pale blue precipitate of basic copper nitrate will form.
- pH Control: Monitor the pH of the reaction mixture. The final pH is typically controlled to be between 4 and 7 to ensure the formation of the desired product.

- **Washing and Drying:** Filter the precipitate, wash it several times with deionized water to remove any unreacted salts, and then dry it in an oven at a moderate temperature (e.g., 60-80°C).



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Caption: Solution-based synthesis workflow for basic copper nitrate.

Characterization Techniques

Protocol 3: X-ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline phase and determine the lattice parameters of the synthesized material.

- **Sample Preparation:** The dried basic copper nitrate powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
- **Instrument Setup:** A powder diffractometer (e.g., XPERT-PRO) is used with a Cu K α radiation source ($\lambda = 1.54060 \text{ \AA}$).^[8]
- **Data Collection:** The diffraction pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.05° .^[8]
- **Data Analysis:** The resulting diffractogram is analyzed by identifying the peak positions (2θ values) and comparing them to standard diffraction patterns (e.g., from the JCPDS database) for basic copper nitrate to confirm the phase. Lattice parameters are calculated from the peak positions.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups (specifically nitrate and hydroxide) present in the compound.

- **Sample Preparation:** A small amount of the dried sample is used. For the Attenuated Total Reflection (ATR) method, the powder is placed directly onto the ATR crystal.^[9] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Collection:** The spectrum is recorded using an FTIR spectrometer (e.g., Jasco 4100) over a range of 4000 to 400 cm^{-1} .^[9] A background spectrum is collected first and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands.

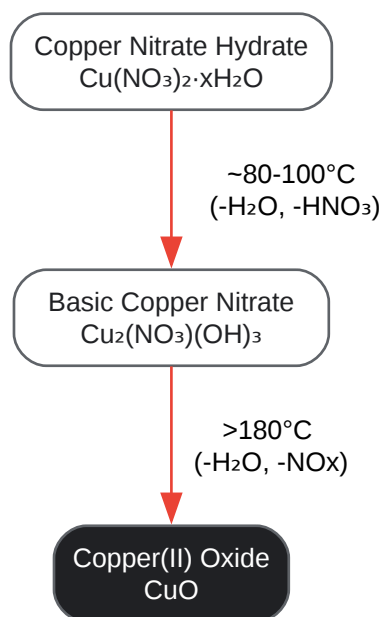
Table of Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Assignment	Reference
~3570	Free O-H stretching (hydroxide)	^[4]
~3480	Hydrogen-bonded O-H stretching	^[4]
~1350-1530	Asymmetric NO_3^- stretching (ν_3)	^[6]
~970-1050	Symmetric NO_3^- stretching (ν_1)	^[6]
~880	Cu-OH vibrations	^[4]

Thermal Decomposition Pathway

Basic copper nitrate is thermally unstable and decomposes upon heating to higher temperatures. The decomposition follows a clear pathway, which is important in applications such as catalyst preparation. At moderate temperatures (around 80°C), hydrated copper nitrate

converts to basic copper nitrate.[2] Upon further heating to 180°C, basic copper nitrate decomposes completely to form copper(II) oxide (CuO).[2]



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Caption: Thermal decomposition pathway of copper nitrates.

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- To cite this document: BenchChem. [Chemical formula and molecular structure of basic copper nitrate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080931#chemical-formula-and-molecular-structure-of-basic-copper-nitrate]

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